1-(4-Iodophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(4-Iodophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9IO2 and a molecular weight of 288.08 g/mol It is characterized by the presence of an iodophenyl group attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Iodophenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Iodophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(4-Iodophenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Iodophenyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(4-Iodophenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
1-(4-Iodophenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropane ring substituted with a 4-iodophenyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of cyclopropane carboxylic acids, including this compound. These compounds have shown efficacy against various bacterial strains, with some derivatives demonstrating minimal inhibitory concentrations (MICs) in the nanomolar range. The mechanism involves the inhibition of key enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis in bacteria .
Cytotoxicity
Cytotoxicity studies have revealed that while some derivatives exhibit promising antimicrobial activity, they can also present significant toxicity profiles. For instance, certain compounds derived from cyclopropane carboxylic acids showed high toxicity towards mammalian cells, which limits their therapeutic applications . However, compounds with lower toxicity profiles are being advanced for further studies.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound has been shown to bind to the active site of OASS, competing with natural substrates and thereby disrupting metabolic pathways essential for bacterial survival . This competitive inhibition is a promising strategy for developing new antimicrobial agents.
Study on Cyclopropane Derivatives
A comprehensive study investigated various derivatives of cyclopropane carboxylic acids, including this compound. The study reported that certain modifications at the 3′ position of the cyclopropane ring could enhance biological activity while reducing toxicity. For example, derivatives with specific heteroaliphatic substitutions demonstrated improved potency against OASS isoforms .
Pharmacological Implications
The pharmacological implications of these findings suggest that this compound could serve as a lead compound in the development of new antibiotics or as an adjuvant in existing antibiotic therapies. The ability to inhibit critical bacterial enzymes positions this compound as a potential candidate for addressing antibiotic resistance issues .
Data Summary
Property | Value |
---|---|
Chemical Formula | CHI O |
Molecular Weight | 284.07 g/mol |
MIC (against S. Typhimurium) | Low nanomolar range |
Toxicity Profile | Variable; some derivatives exhibit high toxicity |
Mechanism | Inhibition of O-acetylserine sulfhydrylase |
Properties
IUPAC Name |
1-(4-iodophenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSQTTPAFBLSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617172 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-89-7 | |
Record name | 1-(4-Iodophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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